Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride
CAS No.: 1586686-20-5
Cat. No.: VC2954219
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1586686-20-5 |
|---|---|
| Molecular Formula | C11H17ClN2O3 |
| Molecular Weight | 260.72 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O3.ClH/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | XLLYSFCRHRKAHV-UHFFFAOYSA-N |
| SMILES | COCCOCC(=O)NC1=CC=C(C=C1)N.Cl |
| Canonical SMILES | COCCOCC(=O)NC1=CC=C(C=C1)N.Cl |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride provides insight into its behavior in various applications and reaction environments. These properties determine its solubility, stability, and reactivity in different conditions.
Physical State and Appearance
The compound typically appears as a crystalline solid . Its hydrochloride salt form enhances water solubility compared to the free base form, making it more amenable to various laboratory and industrial applications.
Structural Characteristics
The molecular structure of this compound features several key functional groups that contribute to its chemical behavior and reactivity:
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An acetamide group that can participate in hydrogen bonding
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An aminophenyl moiety that provides basic properties
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A methoxyethoxy substituent that enhances solubility in polar solvents
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The hydrochloride form that improves water solubility and stability
These structural elements allow the compound to serve as an effective intermediate in complex synthetic pathways, particularly in the development of pharmaceutical compounds targeting specific biological activities.
Synthesis Methods
The synthesis of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride involves specific reaction conditions and methodologies to ensure high yield and purity of the final product.
General Synthetic Route
While detailed synthetic procedures vary, the general approach typically involves several steps:
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Reaction of appropriate starting materials to form the acetamide backbone
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Introduction of the methoxyethoxy group through substitution reactions
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Formation of the hydrochloride salt using controlled acid treatment
The reaction conditions must be carefully monitored to prevent side reactions and ensure selective formation of the desired product . Temperature control, solvent selection, and reaction time are critical parameters that influence the yield and purity of the final compound.
Purification Techniques
After synthesis, purification methods commonly employed include:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of side products
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Filtration and washing procedures to obtain the pure hydrochloride salt
These purification steps are essential to achieve the high purity levels (typically ≥95-98%) required for pharmaceutical applications .
Pharmaceutical Significance
The primary importance of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride lies in its role as a key intermediate in pharmaceutical synthesis, particularly in the development of cancer therapeutics.
Role in Erlotinib Synthesis
The compound serves as a crucial intermediate in the synthesis of Erlotinib Hydrochloride, a well-established tyrosine kinase inhibitor used in cancer treatment. Erlotinib specifically targets the epidermal growth factor receptor (EGFR), a protein that plays a central role in cell signaling pathways involved in cell growth and division. By inhibiting this receptor, Erlotinib can help control the growth of cancer cells in certain types of malignancies.
Therapeutic Applications
Erlotinib Hydrochloride, synthesized using this intermediate, is primarily employed in the treatment of:
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Non-small cell lung cancer (NSCLC)
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Pancreatic cancer
The efficacy of Erlotinib in these cancer types has established it as an important component of modern cancer therapy regimens, highlighting the significance of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride in pharmaceutical manufacturing.
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and structural characteristics of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride.
Spectroscopic Analysis
Key spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
These techniques provide complementary information that, together, allows for comprehensive structural verification.
Chromatographic Methods
For purity assessment and quality control, chromatographic techniques commonly employed include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
These methods enable detection and quantification of potential impurities, ensuring the compound meets the high purity standards required for pharmaceutical applications.
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